N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(2,4-Dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is an organic compound that features a complex structure combining a dimethylphenyl group, an indole moiety, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Thioacetamide Intermediate: This can be achieved by reacting 2-chloro-N-(2,4-dimethylphenyl)acetamide with sodium hydrosulfide (NaHS) under basic conditions to introduce the thio group.
Coupling with Indole Derivative: The intermediate is then reacted with 1-ethyl-1H-indole-3-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include:
Continuous Flow Synthesis: This method enhances reaction efficiency and scalability.
Catalyst Optimization: Using catalysts to improve yield and reduce reaction time.
Purification Techniques: Employing crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for metal complexes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Receptor Binding Studies: Used in studies to understand its interaction with biological receptors.
Medicine:
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Drug Development: A candidate for developing new drugs targeting specific pathways.
Industry:
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the ethyl group on the indole moiety.
N-(2,4-Dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: Contains a methyl group instead of an ethyl group on the indole moiety.
Uniqueness:
Structural Features: The presence of the ethyl group on the indole moiety may enhance its binding affinity and specificity for certain biological targets.
Reactivity: The compound’s unique structure may result in distinct reactivity patterns compared to its analogs.
This detailed overview provides a comprehensive understanding of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-4-22-12-19(16-7-5-6-8-18(16)22)24-13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAZSPWUQUKWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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